molecular formula C15H14Cl2N2O3 B2493075 N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105220-97-0

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2493075
CAS No.: 1105220-97-0
M. Wt: 341.19
InChI Key: SFJNGLPKQYUPJE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethoxy group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit photosystem II in plants, disrupting the electron transport chain and ultimately affecting photosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-3-22-14-8-19(2)12(7-13(14)20)15(21)18-9-4-5-10(16)11(17)6-9/h4-8H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJNGLPKQYUPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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